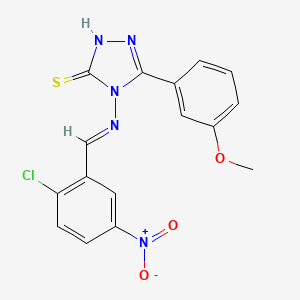![molecular formula C25H23BrN2O2S2 B12014592 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C25H23BrN2O2S2 , belongs to the class of benzothienopyrimidines. Its structure features a tetrahydrobenzothieno ring fused with a pyrimidine ring. The compound exhibits interesting pharmacological properties and has drawn attention in scientific research.
Méthodes De Préparation
Synthetic Routes::
- Bromination of 4-Ethoxybenzaldehyde : The synthesis begins with the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent. This reaction introduces the bromine atom at the para position of the phenyl ring.
- Thioether Formation : The brominated benzaldehyde reacts with thiourea or thiol compounds (such as thiophenol) to form the thioether linkage. This step yields the intermediate 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
- Reduction and Cyclization : Reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) followed by cyclization leads to the final product.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
Analyse Des Réactions Chimiques
Reactions::
- Oxidation : The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Substitution : Substitution reactions at the bromine position can yield various derivatives.
- Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
- Condensation : The compound may participate in condensation reactions with other functional groups.
- Bromination : Bromine or N-bromosuccinimide (NBS).
- Thioether Formation : Thiourea, thiophenol, or other thiols.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on reaction conditions and substituents. Common derivatives include sulfoxides, sulfones, and substituted analogs.
Applications De Recherche Scientifique
- Medicinal Chemistry : Researchers explore its potential as an antitumor or anti-inflammatory agent.
- Biological Studies : Investigating its effects on cellular pathways and receptors.
- Materials Science : Possible applications in organic electronics or semiconductors.
Mécanisme D'action
The compound’s mechanism involves interactions with specific molecular targets, modulating cellular processes. Further studies are needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 678148-28-2) is structurally related .
- 2-[(3-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 618431-97-3) shares similarities .
Propriétés
Formule moléculaire |
C25H23BrN2O2S2 |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23BrN2O2S2/c1-2-30-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)32-23(22)27-25(28)31-15-16-7-9-17(26)10-8-16/h7-14H,2-6,15H2,1H3 |
Clé InChI |
XAGAWUGWMMCPEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B12014531.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)

![6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12014546.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)

![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)

